N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine is a complex organic compound that features a quinazoline ring system and a triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine typically involves multi-step organic reactions. The starting materials often include 4,8-dimethylquinazoline and 5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- **N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine
- **N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-thienylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine
- **N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine
Uniqueness
This compound is unique due to its specific combination of quinazoline and triazine ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N6O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,8-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C18H20N6O/c1-12-5-3-7-15-13(2)21-18(22-16(12)15)23-17-19-10-24(11-20-17)9-14-6-4-8-25-14/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
LXRYLQSQYJHEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.